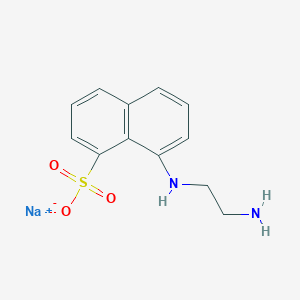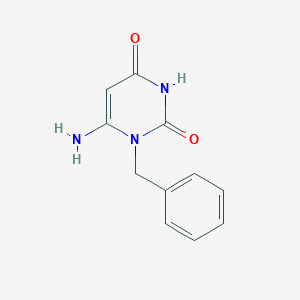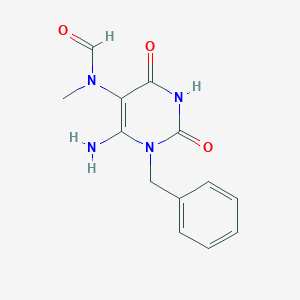
N-Méthylmyosmine
Vue d'ensemble
Description
N-Methylmyosmine (NMM) is a nitrogen-containing compound that has been studied for its potential applications in a variety of scientific research fields. It is a nitrogen-containing heterocyclic compound with a molecular formula of C9H13N3O2 and a molecular weight of 195.22 g/mol. NMM is a lipophilic molecule and is soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide.
Applications De Recherche Scientifique
Biotechnologie & Biochimie
N-Méthylmyosmine: a été synthétisé et caractérisé dans le domaine de la biochimie, ce qui suggère son utilisation potentielle dans la recherche biochimique liée aux structures d'alcaloïdes et à leurs analogues synthétiques . Ce composé pourrait servir de modèle pour étudier les voies biochimiques d'alcaloïdes similaires.
Dégradation Microbienne
Des recherches indiquent que certaines souches de bactéries Pseudomonas peuvent dégrader la nicotine en This compound . Cette application est cruciale pour la biotechnologie environnementale, où ces microbes pourraient être utilisés pour nettoyer les déchets de nicotine et réduire son impact environnemental.
Caractérisation des Enzymes
L'étude des voies de dégradation de la nicotine a conduit à la découverte d'enzymes qui convertissent la nicotine en This compound . Ceci est important pour l'ingénierie enzymatique, où de telles enzymes peuvent être modifiées pour des applications industrielles, telles que la biotransformation de composés toxiques.
Chimie Agricole
This compound: est un sujet d'intérêt en chimie agricole en raison de sa similitude structurale avec la nicotine, un insecticide naturel . Comprendre ses propriétés pourrait conduire au développement de nouveaux pesticides ou régulateurs de croissance.
Sciences de l'Environnement
La capacité des micro-organismes à convertir la nicotine en This compound met en évidence son rôle dans la biorémédiation des environnements contaminés par la nicotine . Cette application est essentielle pour maintenir l'équilibre écologique et prévenir la pollution.
Mécanisme D'action
Target of Action
N-Methylmyosmine is a compound involved in the degradation of nicotine, a process carried out by certain microorganisms such as Pseudomonas putida . The primary targets of N-Methylmyosmine are the enzymes involved in nicotine metabolism, which include transport proteins, detoxification enzymes, and those involved in amino acid metabolism .
Mode of Action
N-Methylmyosmine interacts with its targets through a series of biochemical reactions. The pyrrolidine ring of nicotine is first dehydrogenated to form N-Methylmyosmine . This process is catalyzed by nicotine oxidoreductase (NicA2), a monoamine oxidase (MAO)-based flavoenzyme . In this mechanism, a hydride ion transfers from the substrate to the flavin cofactor .
Biochemical Pathways
The formation of N-Methylmyosmine is part of the pyrrolidine pathway of nicotine degradation . After the formation of N-Methylmyosmine, it undergoes spontaneous hydrolysis to form pseudooxynicotine, which is then oxidized to 3-succinoylpyridine (SP) . SP is further hydroxylated to 6-hydroxy-3-succinoylpyridine (HSP), which is converted to fumaric acid in subsequent degradation steps .
Pharmacokinetics
The metabolism of nicotine, from which n-methylmyosmine is derived, is primarily carried out by liver enzymes such as cyp2a6, glucuronosyltransferase (ugt), and flavin-containing monooxygenase (fmo) . These enzymes could potentially influence the ADME properties of N-Methylmyosmine.
Result of Action
The result of N-Methylmyosmine’s action is the degradation of nicotine, a toxic compound, into less harmful substances. This process is crucial for microorganisms that use nicotine as a carbon and nitrogen source for growth . The degradation of nicotine also helps in the detoxification of environments contaminated with nicotine.
Action Environment
The action of N-Methylmyosmine is influenced by various environmental factors. For instance, the presence of nicotine in the environment triggers the expression of enzymes involved in nicotine metabolism . Additionally, the pH, temperature, and presence of other substances in the environment could potentially affect the action, efficacy, and stability of N-Methylmyosmine.
Safety and Hazards
Orientations Futures
The degradation of nicotine into N-Methylmyosmine by bacteria like Pseudomonas putida has potential applications in the treatment of nicotine addiction . Future research could focus on further understanding the molecular principles of nicotine degradation and exploring the potential of these bacteria in bioremediation and therapeutic applications .
Propriétés
IUPAC Name |
3-(1-methyl-2,3-dihydropyrrol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4-6,8H,3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKHGXPZBZKXFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400839 | |
| Record name | N-Methylmyosmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
525-74-6 | |
| Record name | N-Methylmyosmine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=525-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylmyosmine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylmyosmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYLMYOSMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71M43634R5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol](/img/structure/B15003.png)
![methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate](/img/structure/B15008.png)

![1H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15015.png)






